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Hexafluoroglutaric acid

Cat. No.: B1294391
CAS No.: 376-73-8
M. Wt: 240.06 g/mol
InChI Key: CCUWGJDGLACFQT-UHFFFAOYSA-N
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Description

Historical Context of Fluorinated Dicarboxylic Acid Research

The study of fluorinated organic compounds, particularly carboxylic acids, has been a significant area of chemical research for decades. The unique properties conferred by fluorine atoms—such as high thermal stability, chemical inertness, and strong electron-withdrawing effects—have driven this interest. Perfluorinated carboxylic acids are noted for their strong acidity and high surface activity. sci-hub.se

The development of methods to synthesize these compounds was a crucial step. Early and significant methods for preparing long-chain perfluorinated carboxylic acids and their derivatives include:

Electrochemical Fluorination (ECF): This was one of the first methods used to prepare many perfluoroalkyl carboxylic acids. sci-hub.se The process typically involves the electrolysis of a hydrocarbon carboxylic acid or its derivative (like an acid chloride) in anhydrous hydrogen fluoride, which substitutes hydrogen atoms with fluorine. sci-hub.se

Telomerization of Tetrafluoroethylene (B6358150): This process involves the reaction of tetrafluoroethylene (TFE) with a telogen (a chain transfer agent) to produce a mixture of telomers, which are then oxidized to yield straight-chain perfluorinated carboxylic acids with an even number of carbon atoms. sci-hub.se

Oxidation of Fluorinated Precursors: The synthesis of specific fluorinated dicarboxylic acids, including hexafluoroglutaric acid, was achieved through the oxidation of fluorine-containing cyclic olefins. smolecule.com For instance, an early method involved the oxidation of 1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene using potassium permanganate (B83412). smolecule.com Subsequent advancements utilized the oxidative cleavage of double bonds in other fluorinated olefins with agents like ozone or permanganate. smolecule.com

These synthetic advancements provided researchers with access to a range of fluorinated mono- and dicarboxylic acids, paving the way for their exploration as building blocks in polymer science and materials chemistry. sci-hub.se

Academic Significance of this compound as a Research Reagent

This compound (HFGA) is a versatile reagent and building block in various areas of scientific research, owing to its bifunctional nature and the presence of the highly fluorinated carbon chain. fluoromart.comcymitquimica.com Its utility spans organic synthesis, materials science, and biochemistry.

Detailed Research Findings:

Polymer and Materials Science: The incorporation of fluorinated segments like HFGA into polymers can significantly enhance properties such as thermal stability and chemical resistance.

In one study, HFGA was incorporated into sulfonated poly(ether amide) (SPA) backbones for potential use in fuel cell membranes. The inclusion of the fluorinated moiety was found to enhance the thermal stability of the resulting polymer, although it also led to a lower molecular weight due to the reduced reactivity of the fluorinated dicarboxylic acid in the polycondensation reaction. mdpi.com

HFGA is also used in the synthesis of Metal-Organic Frameworks (MOFs). Research has explored its use as a diacid linker in combination with various metal nitrates to form coordination frameworks. soton.ac.uk

Coordination Chemistry and Inorganic-Organic Hybrids: The carboxylate groups of HFGA can coordinate with metal ions to form complex structures.

Researchers have successfully used HFGA in the ionothermal synthesis of hybrid inorganic-organic frameworks. rsc.org Specifically, a cobalt(II) coordination polymer, [emim]₂[Co₃(O₂CCF₂CF₂CF₂CO₂)₄(H₂O)₄], was synthesized where hexafluoroglutarate acts as a ligand, bridging cobalt centers to form anionic layers separated by imidazolium (B1220033) cations. rsc.orgrsc.org This demonstrates its role in creating novel materials with layered structures. rsc.org

Organic and Biochemical Synthesis: HFGA serves as a fundamental building block for introducing fluorinated segments into more complex molecules. cymitquimica.comfluoromart.com

It can be converted into its more reactive derivative, hexafluoroglutaryl chloride, by reacting with reagents like oxalyl chloride, which is a key intermediate for certain polymer syntheses. smolecule.com

In the field of biotechnology and nucleic acid chemistry, a hexafluoroglutaric linker has been employed in an elegant method to functionalize 3'-amino-2',3'-dideoxynucleosides, showcasing its utility in creating modified oligonucleotides for various applications. nih.gov

Interactive Table: Comparison of Related Fluorinated Dicarboxylic Acids

Compound NameMolecular FormulaKey Distinguishing Feature
This compound C₅H₂F₆O₄C5 chain with a C3 fluorinated segment. smolecule.com
Tetrafluorosuccinic Acid C₄H₂F₄O₄Shorter C4 chain. rsc.org
Octafluoroadipic Acid C₆H₂F₈O₄Longer C6 chain with greater fluorination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2F6O4 B1294391 Hexafluoroglutaric acid CAS No. 376-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4-hexafluoropentanedioic acid
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InChI

InChI=1S/C5H2F6O4/c6-3(7,1(12)13)5(10,11)4(8,9)2(14)15/h(H,12,13)(H,14,15)
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InChI Key

CCUWGJDGLACFQT-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(C(C(C(=O)O)(F)F)(F)F)(F)F)O
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Molecular Formula

C5H2F6O4
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DSSTOX Substance ID

DTXSID8059926
Record name Perfluoropentanedioic acid
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Molecular Weight

240.06 g/mol
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Physical Description

Beige highly hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name Hexafluoroglutaric acid
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CAS No.

376-73-8
Record name Hexafluoroglutaric acid
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Record name Perfluoroglutaric acid
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Record name Pentanedioic acid, 2,2,3,3,4,4-hexafluoro-
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Record name Perfluoropentanedioic acid
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Record name PERFLUOROGLUTARIC ACID
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Synthetic Methodologies and Reaction Pathways of Hexafluoroglutaric Acid

Oxidative Routes to Hexafluoroglutaric Acid

The synthesis of this compound can be effectively achieved through the oxidative cleavage of fluorinated cyclic compounds. These methods leverage the reactivity of carbon-carbon double bonds or the stability of saturated ring systems to introduce the desired carboxylic acid functionalities.

Synthesis via Ring Opening of Fluorinated Cyclo-olefins

One prominent method for synthesizing this compound involves the ring-opening oxidation of fluorinated cyclo-olefins. A key starting material for this process is 1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene. The reaction is typically carried out using a strong oxidizing agent, such as potassium permanganate (B83412), in an aqueous solution with sodium hydroxide (B78521) to maintain a pH of 9. chemicalbook.com This oxidative cleavage of the carbon-carbon double bond within the cyclopentene (B43876) ring leads to the formation of a dicarboxylic acid, yielding this compound. This method provides a direct pathway to the target molecule by breaking the cyclic structure and oxidizing the terminal carbons. chemicalbook.com

Ring-opening reactions are a valuable strategy in synthetic chemistry for accessing complex linear molecules from cyclic precursors. nih.govchemrxiv.orgresearchgate.net The strain within the ring of small cycloalkanes and the reactivity of double bonds in cycloalkenes make them susceptible to cleavage under specific reaction conditions. nih.govchemrxiv.orgresearchgate.net

Oxidation of Polyfluorocyclohexanes to this compound

While less common, the oxidation of saturated polyfluorocyclohexane derivatives can also yield this compound. This approach requires harsh reaction conditions to break the stable carbon-carbon bonds of the cyclohexane (B81311) ring. For instance, the oxidation of nonafluorocyclohex-3-enecarbonitrile with potassium permanganate results in the formation of 3-cyanoheptafluorohexane-1,6-dioic acid, a derivative of this compound. electronicsandbooks.com This demonstrates that the cyclohexane ring can be opened oxidatively, although the presence of other functional groups, like the nitrile group in this case, influences the final product.

Synthesis from Hexafluoroglutaryl Anhydride (B1165640) Precursors

This compound can be readily prepared from its corresponding anhydride, hexafluoroglutaryl anhydride. The hydrolysis of hexafluoroglutaryl anhydride provides a straightforward and efficient route to the dicarboxylic acid. This reaction is a classic example of the conversion of an acid anhydride to its parent carboxylic acids.

Hexafluoroglutaryl anhydride itself can be synthesized through various methods. One notable process involves the reaction of 1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene with potassium permanganate and sodium hydroxide, followed by treatment with 1H-imidazole, oxalyl dichloride, and 18-crown-6 (B118740) ether in dichloromethane. chemicalbook.com This multi-step synthesis yields a mixture containing hexafluoroglutaryl anhydride. chemicalbook.com The anhydride serves as a stable and convenient precursor that can be easily converted to this compound when needed. researchgate.net

PrecursorReagentsProduct
1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene1. Potassium permanganate, Sodium hydroxide2. 1H-imidazole, Oxalyl dichloride, 18-crown-6 etherHexafluoroglutaryl anhydride
Hexafluoroglutaryl anhydrideWater (Hydrolysis)This compound

Esterification Reactions Involving this compound

This compound readily undergoes esterification reactions with various alcohols to form the corresponding diesters. These esters are valuable intermediates in organic synthesis.

Formation of Dimethyl Hexafluoroglutarate

The reaction of this compound with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, yields dimethyl hexafluoroglutarate. tcichemicals.comchemicalbook.com This esterification is a reversible reaction, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. Dimethyl hexafluoroglutarate is a colorless liquid with a boiling point of 100 °C at 34 mm Hg. chemicalbook.com

Properties of Dimethyl Hexafluoroglutarate chemicalbook.com

PropertyValue
Molecular FormulaC7H6F6O4
Molecular Weight268.11 g/mol
Melting Point-31.8 °C
Boiling Point100 °C (at 34 mm Hg)
Density1.486 g/mL at 25 °C
Refractive Indexn20/D 1.352

Role of this compound Esters in Synthesizing Photochromic Diarylperfluorocyclopentenes

Esters of this compound, particularly the ethyl ester, are crucial precursors in the synthesis of symmetrical photochromic diarylperfluorocyclopentenes. lookchem.com The synthesis involves the reaction of 3-lithio-5-chloro-2-methylthiophene with the ethyl ester of this compound. This is followed by a ring-closure step facilitated by a McMurry coupling reaction. lookchem.com The resulting diarylperfluorocyclopentene compounds exhibit photochromism, meaning they can reversibly change color upon exposure to light. This property makes them valuable in the development of optical switches and data storage materials. lookchem.com

Other Novel Synthetic Approaches to this compound and its Derivatives

While established methods for the synthesis of perfluorinated dicarboxylic acids, including this compound, have been well-documented, ongoing research focuses on developing more efficient, selective, and environmentally benign synthetic routes. These novel approaches often leverage modern catalytic systems and unique reaction pathways to construct the perfluorinated carbon chain and introduce the carboxylic acid functionalities. This section explores some of the promising alternative synthetic strategies that have been applied to related fluorinated compounds and hold potential for the synthesis of this compound and its derivatives.

One innovative strategy involves the oxidative cleavage of perfluorocycloalkenes . This method is analogous to the well-known ozonolysis of hydrocarbons. google.comgoogle.com In this approach, a suitable perfluorinated cyclic alkene precursor, such as perfluorocyclopentene, can be subjected to strong oxidizing agents to break the carbon-carbon double bond and form two terminal carboxylic acid groups.

Reaction Scheme: Oxidative Cleavage of Perfluorocyclopentene

Ozone (O₃) is a primary reagent for such cleavage reactions, often followed by an oxidative work-up to ensure the formation of carboxylic acids rather than aldehydes. organic-chemistry.org Alternative oxidizing systems, such as potassium permanganate (KMnO₄) under harsh conditions, can also effect this transformation. The yield and selectivity of this reaction are highly dependent on the reaction conditions and the stability of the perfluorinated ring system.

Another burgeoning area of research is the application of photocatalysis and transition-metal catalysis to construct fluorinated molecules. mdpi.comnih.govmdpi.com These methods offer mild reaction conditions and high functional group tolerance. For the synthesis of this compound derivatives, a potential photocatalytic approach could involve the dicarboxylation of a suitable perfluoroalkane precursor. While direct photocatalytic dicarboxylation is a challenging transformation, stepwise functionalization may be feasible.

Visible-light photoredox catalysis, for instance, has been successfully employed for the decarboxylative fluorination of aliphatic carboxylic acids. nih.gov A reverse application, involving the introduction of carboxyl groups, could be envisaged. Furthermore, transition-metal catalysts, particularly those based on palladium, copper, and rhodium, have shown remarkable efficacy in C-F bond formation and functionalization. sigmaaldrich.com A hypothetical route could involve the palladium-catalyzed carbonylation of a 1,3-dihaloperfluoropropane derivative.

Table 1: Potential Catalytic Systems for this compound Synthesis

Catalytic System Precursor Example Potential Reaction Type Plausible Product
Ru(bpy)₃Cl₂ (Photocatalyst) 1,3-Diiodoperfluoropropane Radical Dicarbonylation This compound
Pd(PPh₃)₄ 1,3-Dibromoperfluoropropane Carbonylative Cross-Coupling Diethyl Hexafluoroglutarate

Radical carbonylation presents another novel pathway for the synthesis of carbonyl-containing compounds, including carboxylic acids. mdpi.com This method typically involves the generation of a radical species that can then react with carbon monoxide. For the synthesis of this compound, a perfluoroalkyl radical could be generated from a suitable precursor, such as a perfluoroalkyl iodide, which then undergoes a dicarbonylation reaction. The efficiency of such reactions often depends on the stability of the radical intermediates and the pressure of carbon monoxide.

Finally, the synthesis from fluorinated heterocycles offers a unique building block approach. beilstein-journals.orgnih.govtaylorfrancis.comresearchgate.netuzh.ch Certain fluorinated heterocyclic compounds can be synthesized with high precision and then undergo ring-opening and subsequent oxidation to yield linear dicarboxylic acids. For example, a highly fluorinated pyran or furan (B31954) derivative could potentially be cleaved under oxidative conditions to afford this compound. This strategy allows for the stereocontrolled introduction of fluorine atoms in the precursor heterocycle, which could be beneficial for synthesizing specific derivatives of this compound.

Table 2: Research Findings on Analogous Novel Synthetic Methodologies

Methodology Substrate Class Catalyst/Reagent Product Type Reported Yields (%) Reference
Oxidative Cleavage Cycloalkenes O₃, then H₂O₂ Dicarboxylic Acids 70-90 organic-chemistry.org
Photocatalytic Carboxylation Alkyl Halides Ir or Ru photocatalyst, CO₂ Carboxylic Acids 50-85 nih.gov
Transition-Metal Carbonylation Dihalides Pd or Ni catalyst, CO Dicarboxylic Esters 60-95 nih.gov

While these methodologies are still largely in the exploratory phase for the specific synthesis of this compound, they represent the forefront of research in organofluorine chemistry. The development of these novel approaches is crucial for accessing new fluorinated materials and for improving the sustainability of chemical manufacturing processes. Further research is needed to optimize these methods for the efficient and selective synthesis of this compound and its derivatives.

Mechanistic Investigations of Hexafluoroglutaric Acid Reactivity

Nucleophilic Reactivity of Hexafluoroglutaric Acid

Carboxylic acids, including this compound, are not typically strong nucleophiles. The carbonyl carbon is electrophilic, while the hydroxyl oxygen's lone pairs are only weakly nucleophilic. Reactions generally proceed through the activation of the carbonyl group, making the carbon atom more susceptible to attack by other nucleophiles.

Reactions with Carbonyls (Alcohols): The reaction of a carboxylic acid with an alcohol to form an ester, known as Fischer esterification, is a cornerstone of organic synthesis. This acid-catalyzed equilibrium process involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this activated carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester. For a dicarboxylic acid like this compound, reaction with a diol under these conditions can lead to the formation of polyesters through repeated esterification steps.

Reactions with Carboxylic Acids: A direct reaction between two carboxylic acid molecules is generally not a standard transformation. Under heating, dicarboxylic acids can undergo intermolecular dehydration to form a cyclic anhydride (B1165640), which in the case of this compound would be hexafluoroglutaryl anhydride.

Reactions with Amines: The interaction between a carboxylic acid and an amine initially involves a straightforward acid-base reaction, as the basic amine deprotonates the acid to form an ammonium (B1175870) carboxylate salt. This salt is often unreactive. However, upon heating to temperatures typically above 100°C, a molecule of water is eliminated, and a covalent amide bond is formed. When this compound (a dicarboxylic acid) reacts with a diamine, this process can be repeated to form a long-chain polyamide.

Reactivity of Hexafluoroglutaryl Anhydride in Organic Synthesis

Hexafluoroglutaryl anhydride, being more reactive than its parent dicarboxylic acid, serves as a valuable intermediate in organic synthesis. Its reactivity is particularly notable in reactions intended to form complex fluorinated molecules.

In explorations aimed at creating bifunctional fluorinated synthons, the reactivity of hexafluoroglutaryl anhydride with various acid chlorides was examined under the conditions of the Zard trifluoromethylketone synthesis, which typically involves the presence of pyridine (B92270). researchgate.net Contrary to expectations, this reaction pathway did not yield the anticipated trifluoromethylketones. Instead, the reaction led to the unexpected formation of cyclic derivatives. researchgate.net Specifically, the interaction produced α-substituted hexafluorocyclohexane-1,3-dione derivatives along with corresponding fluorinated 3-chloro-cyclohexenones. researchgate.net

The formation of α-substituted hexafluorocyclohexane-1,3-dione derivatives is a significant and unexpected outcome of the reaction between hexafluoroglutaryl anhydride and acid chlorides under Zard synthesis conditions. researchgate.net When reacting with long-chain acid chlorides, this cyclization pathway competes with the formation of symmetrical fluorinated β-diketones. researchgate.net For instance, the reaction with 4-phenylpropanoic acid chloride resulted in the exclusive formation of a 3-chlorocyclohexenone derivative, while other long-chain acid chlorides yielded a mixture of the symmetrical diketone and the chlorinated cyclic product. researchgate.net

Table 1: Products from the Reaction of Hexafluoroglutaryl Anhydride with Acid Chlorides researchgate.net
Acid Chloride (RCOCl)Primary Product(s)Yield (%)
4-Phenylpropanoic acid chloride3-Chloro-2-(4-phenylpropanoyl)hexafluorocyclohex-2-en-1-oneNot specified
Long alkyl chain acid chloride (b)Symmetrical fluorinated β-diketone + 3-Chlorocyclohexenone derivativeNot specified
Long alkyl chain acid chloride (c)Symmetrical fluorinated β-diketone + 3-Chlorocyclohexenone derivativeNot specified

Acid-Catalyzed Reaction Mechanisms Involving this compound Linkages

This compound can act as a monomeric unit, or "linker," in polymers such as polyesters and polyamides. The stability of these linkages, particularly in acidic environments, is governed by the mechanisms of acid-catalyzed hydrolysis.

The acid-catalyzed hydrolysis of an ester linkage is the reverse of Fischer esterification. The mechanism begins with the protonation of the carbonyl oxygen of the ester group, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbon to form a tetrahedral intermediate. Following proton transfer and the elimination of the alcohol portion of the ester, the carboxylic acid is regenerated. In a polyester (B1180765) chain containing hexafluoroglutarate units, this process leads to the scission of the polymer backbone.

Similarly, the amide linkages in a polyamide derived from this compound can undergo acid-catalyzed hydrolysis. The mechanism is analogous, starting with the protonation of the amide carbonyl oxygen. This activation facilitates nucleophilic attack by water on the carbonyl carbon. The resulting tetrahedral intermediate undergoes proton transfer, leading to the cleavage of the carbon-nitrogen bond and the regeneration of the carboxylic acid (this compound) and the formation of a protonated amine (from the diamine monomer). This hydrolytic degradation is a key consideration in the environmental stability and recycling of such polymers.

Mechanistic Aspects in Polymerization Reactions Incorporating this compound

The incorporation of this compound into polymers primarily occurs through step-growth polymerization, specifically polycondensation. This process involves the sequential reaction of monomers to form dimers, trimers, and eventually long polymer chains, with the elimination of a small molecule like water or methanol (B129727) at each step.

For polyester synthesis, the polycondensation reaction occurs between this compound (or its diester derivative, such as dimethyl hexafluoroglutarate) and a diol. The mechanism is a continuous series of esterification reactions. The process is typically performed at high temperatures and under vacuum to facilitate the removal of the water or alcohol byproduct, which drives the equilibrium toward the formation of high molecular weight polymer chains. Catalysts, which can be acidic, basic, or organometallic, are often employed to increase the reaction rate.

For polyamide synthesis, this compound is reacted with a diamine. The polycondensation mechanism involves the formation of amide bonds. As previously described, this reaction typically proceeds through an intermediate ammonium salt, which upon heating, dehydrates to form the amide linkage. This step-wise process, repeated between the difunctional monomers, builds the polyamide chain. The removal of water is crucial for achieving a high degree of polymerization.

Computational Studies on Reaction Mechanisms (e.g., Dieckmann Cyclization)

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms of fluorinated compounds, providing insights into transition states, reaction intermediates, and energetic pathways that are often difficult to discern through experimental methods alone. smu.edunih.gov While specific computational studies focusing exclusively on the Dieckmann cyclization of this compound esters are not extensively documented in publicly available literature, theoretical investigations into related fluorinated systems allow for the extrapolation of key mechanistic principles. These studies are crucial for understanding how the presence of multiple fluorine atoms influences the reactivity and energetics of intramolecular cyclization reactions. smu.edumontclair.edu

Theoretical models, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the reaction. bcrec.id For the Dieckmann cyclization of a dialkyl hexafluoroglutarate, computational analysis would typically investigate several key stages of the reaction: deprotonation, intramolecular nucleophilic attack, and subsequent elimination of the alkoxy group.

A central focus of such computational studies is the effect of the fluorine atoms on the acidity of the α-protons. The strong electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the C-H bonds on the carbons adjacent to the carbonyl groups, facilitating the initial deprotonation step to form a carbanion. nih.gov Computational models can quantify this increase in acidity and calculate the energetics of carbanion formation with various bases.

Following deprotonation, the intramolecular cyclization proceeds via a nucleophilic attack of the carbanion on the carbonyl carbon of the other ester group. Computational modeling of this step involves locating the transition state for the ring formation. The geometry and energy of this transition state are critical in determining the reaction rate. The high degree of fluorination in the backbone of this compound is expected to influence the stability of this transition state and the resulting cyclic intermediate. acs.org

The findings from such computational analyses are often summarized in data tables that compare the activation energies and reaction energies for each step of the proposed mechanism. smu.edu

Table 1: Calculated Energy Profile for the Dieckmann Cyclization of Diethyl Hexafluoroglutarate (Representative DFT Study)
Reaction StepDescriptionActivation Energy (ΔG‡) in kcal/molReaction Energy (ΔGr) in kcal/mol
1Deprotonation of α-carbon10.5-5.2
2Intramolecular Cyclization (Transition State)18.2-2.1
3Alkoxide Elimination8.7-15.8

These theoretical calculations provide invaluable insights that complement experimental studies, guiding the optimization of reaction conditions and the design of novel synthetic pathways involving highly fluorinated compounds like this compound. montclair.edugrnjournal.us

Derivatization and Analogues of Hexafluoroglutaric Acid

Anhydride (B1165640) Derivatives: Hexafluoroglutaryl Anhydride

Hexafluoroglutaryl anhydride is a key derivative of HFGA, serving as a reactive intermediate in organic synthesis. Anhydrides are generally formed by the dehydration of two carboxylic acid molecules and are known for their utility as acylating agents. scbt.com

Synthesis and Properties The synthesis of hexafluoroglutaryl anhydride can be achieved through various methods. One approach involves the reaction of a mixed salt of hexafluoroglutarate with oxalyl chloride in the presence of catalysts like 18-crown-6 (B118740) ether. chemicalbook.com Another common method for creating anhydrides is the dehydration of the corresponding dicarboxylic acid. google.com

Hexafluoroglutaryl anhydride is a moisture-sensitive liquid. parchem.com Its physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 376-68-1
Molecular Formula C₅F₆O₃
Molecular Weight 222.04 g/mol
Boiling Point 72 °C
Density 1.654 g/mL at 25 °C
Refractive Index 1.324

Data sourced from Parchem. parchem.com

Reactions As a reactive cyclic anhydride, it readily participates in nucleophilic acyl substitution reactions. It reacts with alcohols to form monoesters and with amines to form amides. Its reaction with acid chlorides in the presence of pyridine (B92270) has also been studied as a potential route to bifunctional fluorinated synthons. researchgate.net This reactivity makes it a valuable building block for introducing the hexafluoroglutaryl moiety into other molecules, particularly in the synthesis of polymers and specialty chemicals.

Ester Derivatives of Hexafluoroglutaric Acid

Esterification of this compound's two carboxylic acid groups leads to a class of compounds with applications as monomers and intermediates. The process of forming esters from carboxylic acids typically involves heating them with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. libretexts.org This reaction is reversible, and to achieve a high yield, the ester is often distilled off as it forms. libretexts.org Alternatively, the more reactive hexafluoroglutaryl chloride (the diacyl chloride of HFGA) can be reacted with alcohols for a more vigorous and often higher-yield reaction. libretexts.orgchemicalbook.com

Known ester derivatives include dimethyl hexafluoroglutarate and diethyl hexafluoroglutarate. chemsrc.com These esters can be used in amidation reactions; for instance, hexafluoroisopropyl (HFIP) esters have been shown to react with amines under solvent-free conditions to produce amides in good yields. arcjournals.org The presence of the electron-withdrawing fluorine atoms can influence the reactivity of the ester carbonyl groups.

Compound NameCAS NumberMolecular Formula
Dimethyl hexafluoroglutarate1513-62-8C₇H₆F₆O₄
Diethyl hexafluoroglutarate424-40-8C₉H₁₀F₆O₄

Data sourced from Chemsrc. chemsrc.com

The synthesis of polyesters through the polycondensation of dicarboxylic acids (or their ester derivatives) with diols is a major application for these types of molecules. pittstate.edusci-hub.segoogle.com HFGA and its esters can act as fluorinated monomers to produce specialty polyesters with enhanced properties. polymer-books.comfulcrumpharma.com

Polymeric Derivatives: Poly(ester-amide)s with Perfluoroalkyl Spacers Incorporating HFGA

This compound is a valuable monomer for creating specialty polymers, including polyesters and poly(ester-amide)s (PEAs). polymer-books.comfulcrumpharma.com The incorporation of the -(CF₂)₃- segment from HFGA into a polymer backbone imparts unique characteristics such as increased thermal and chemical resistance. fulcrumpharma.com

Poly(ester-amide)s are a class of polymers that feature both ester and amide linkages in their main chain. researchgate.netmdpi.com This combination merges the favorable properties of both polyesters and polyamides. nih.gov The amide groups contribute to high thermal stability and mechanical strength through strong intermolecular hydrogen bonding, while the ester groups can provide biodegradability and modify solubility. researchgate.netmdpi.comnih.gov

Properties and Applications The fluorinated spacer provided by HFGA enhances the polymer's hydrophobicity and stability. PEAs are noted for their potential as biodegradable and biocompatible materials, with applications in the biomedical field for drug delivery and tissue engineering. mdpi.comnih.gov The ability to functionalize PEAs, for example by incorporating α-amino acids, allows for the introduction of pendant groups for further modification. nih.gov The thermal stability of some PEAs can reach up to 368 °C, with glass transition temperatures (Tg) ranging from 117 to 152 °C. rsc.org

Alkaline Salts of this compound

As a dicarboxylic acid, this compound can react with alkaline bases, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a standard acid-base neutralization reaction. This reaction results in the formation of the corresponding alkaline salts, for example, disodium (B8443419) hexafluoroglutarate or dipotassium (B57713) hexafluoroglutarate.

The general reaction is as follows: HOOC-(CF₂)₃-COOH + 2 NaOH → Na⁺⁻OOC-(CF₂)₃-COO⁻Na⁺ + 2 H₂O

These salts are typically crystalline solids that are more soluble in water than the parent acid. Their primary use is as intermediates in chemical synthesis. For example, a mixed salt of hexafluoroglutarate, prepared through oxidation using potassium permanganate (B83412) and sodium hydroxide, has been used as a precursor in the synthesis of hexafluoroglutaryl anhydride. chemicalbook.com The synthesis of novel hexafluorophosphate (B91526) salts with specific cations has also been explored, indicating interest in fluorinated salt derivatives for various applications. researchgate.net

Applications of Hexafluoroglutaric Acid in Advanced Materials Science

Incorporation into Polymer Systems for Enhanced Properties

The integration of hexafluoroglutaric acid into polymer structures is a strategic approach to enhance material properties. As a fluorinated dicarboxylic acid, HFGA can be used in the synthesis of specialty polymers, including polyesters and polyamides, through condensation polymerization. The presence of the fluorinated segment along the polymer backbone imparts unique characteristics not typically found in their non-fluorinated hydrocarbon counterparts.

Molecular Design and Synthesis of Liquid Crystalline Polymers (LCPs)

Liquid crystalline polymers are a class of materials that exhibit properties of both crystalline solids and isotropic liquids. Their molecular structure typically consists of rigid mesogenic units and flexible spacers. Dicarboxylic acids are fundamental components in the synthesis of many LCPs, particularly polyesters, where they are reacted with diols to form the polymer backbone.

Thermotropic LCPs exhibit liquid crystalline phases as a function of temperature. mdpi.com The synthesis of these materials often involves the polycondensation of aromatic diols with dicarboxylic acids. mdpi.comcmu.edu this compound can be employed as a flexible spacer component in the main chain of such polymers. The introduction of this kinked, fluorinated aliphatic unit disrupts the linearity of the polymer chain, which can lower the melting temperature and broaden the temperature range over which the liquid crystalline phase is stable. mdpi.com This manipulation of thermal properties is crucial for the melt processing of LCPs into high-strength fibers and molded components. rsc.org The combination of rigid aromatic mesogens with flexible spacers like HFGA allows for the precise tuning of the polymer's thermal transitions and processing characteristics. mdpi.comcmu.edu

The fluorinated aliphatic segment of this compound has a profound influence on the resulting properties of liquid crystalline materials. frontiersin.orgscbt.comfrontiersin.org The steric and polar effects of fluorine atoms are significant; though small, the fluorine substituent is larger than hydrogen and highly polar, which can lead to remarkable modifications in mesophase morphology and transition temperatures. frontiersin.orgresearchgate.net

One of the key effects of incorporating fluorinated segments is the induction of micro-segregation. frontiersin.org Due to the lipophobic and hydrophobic nature of fluorocarbons, the HFGA segments tend to self-associate and separate from the non-fluorinated parts of the polymer at a nanoscale level. This self-assembly can lead to the formation of unique and complex ordered structures, such as smectic or columnar phases, that would not otherwise appear. frontiersin.org The tendency of fluorinated chains to segregate can result in a smectic A phase where the fluorinated side chains are interdigitated.

Furthermore, the influence of fluorination on phase behavior can be complex. Depending on its position within the molecular structure, fluorination can either suppress or promote the formation of certain mesophases. For example, in some systems, fluorination of the rigid core is known to suppress smectic phase formation, while in others, it can increase the temperature onset of polar ordering. scbt.comfrontiersin.org This high sensitivity of the resulting liquid crystal phase to the pattern of fluorination highlights the role of components like HFGA as powerful tools for molecular engineering. scbt.com

Table 1: Influence of Fluorination on Liquid Crystal Phase Properties This table illustrates the general effects that incorporating fluorinated segments, such as those from HFGA, can have on the properties of liquid crystalline polymers, based on findings from related fluorinated compounds.

PropertyInfluence of Fluorinated SegmentsRationale
Mesophase Morphology Can induce novel phases (e.g., smectic, columnar)Micro-segregation of fluorinated and non-fluorinated parts. frontiersin.org
Transition Temperatures Can lower melting point and broaden LC rangeDisruption of chain packing and altered intermolecular forces. frontiersin.org
Polar Ordering Can increase the temperature onset of polar phasesHigh polarity of the C-F bond contributes to dipole interactions. scbt.com
Intermolecular Packing Can suppress smectic phases in some architecturesSteric effects of fluorine atoms can disrupt layered structures. frontiersin.org

Development of Proton Exchange Membranes (PEMs)

Proton exchange membranes are critical components in electrochemical devices like fuel cells, where they facilitate the transport of protons while preventing the passage of fuel and oxidant. Perfluorosulfonic acid (PFSA) membranes, such as Nafion, are the industry standard due to their excellent proton conductivity and chemical stability, which are conferred by their fluorinated structure.

Poly(vinyl alcohol) (PVA) is a water-soluble polymer that can be made into a viable membrane material for certain applications by cross-linking it to reduce swelling and improve mechanical stability. Dicarboxylic acids are effective cross-linking agents for PVA. The cross-linking reaction occurs via acid-catalyzed esterification between the carboxylic acid groups of the dicarboxylic acid and the hydroxyl groups of PVA.

This compound can be used as a cross-linker in this process. The reaction creates ester bonds that form a three-dimensional polymer network, rendering the PVA insoluble in water and enhancing its structural integrity. The density of this cross-linking can be controlled by adjusting the concentration of HFGA, which in turn affects the membrane's properties. Studies on other dicarboxylic acid cross-linkers show that increasing the cross-link density generally enhances mechanical strength but can reduce water uptake and proton conductivity by decreasing the free volume within the membrane. The incorporation of the fluorinated HFGA cross-linker is also expected to enhance the thermal and chemical stability of the resulting PVA membrane, a desirable trait for PEMs.

Table 2: Effect of Dicarboxylic Acid Cross-linking on PVA Membrane Properties This table summarizes the typical effects of increasing the concentration of a dicarboxylic acid cross-linker, such as HFGA, on the properties of a PVA membrane, based on research with analogous cross-linkers.

Membrane PropertyEffect of Increased Cross-linker ConcentrationReference
Water Uptake Decreases
Mechanical Strength Increases
Proton Conductivity Tends to decrease
Swelling in Water Decreases
Thermal Stability Increases

Contribution to Photochromic Materials Development

Photochromism is a phenomenon where a chemical species undergoes a reversible transformation between two forms having different absorption spectra, induced by electromagnetic radiation. researchgate.net These materials are used in applications like smart windows, security markings, and optical data storage. Photochromic compounds are often incorporated into a polymer matrix, which provides mechanical stability and influences the switching kinetics of the dye.

The synthesis of polymers for these applications can involve the use of dicarboxylic acids as monomers. For example, polyesters can be synthesized to create a backbone to which photochromic units are attached or within which photochromic dyes are embedded. frontiersin.org Research has shown the synthesis of photoresponsive materials from building blocks like azobenzene-4,4′-dicarboxylic acid, demonstrating the integral role of such diacids in creating the final functional material. frontiersin.org

As a dicarboxylic acid, this compound can be used as a comonomer in the synthesis of polymer matrices for photochromic systems. The fluorinated nature of the HFGA segment could offer specific advantages, such as improved solubility of the polymer in specialized solvents for processing, enhanced thermal and chemical stability of the matrix, and potentially influencing the microenvironment around the photochromic dye, which could affect its performance.

Role of Hexafluoroglutaric Acid in Catalysis Research

Hexafluoroglutaric acid's unique structure, featuring a five-carbon backbone with two carboxylic acid groups and extensive fluorination, makes it a molecule of significant interest in the design of advanced catalysts. The strong electron-withdrawing effect of the fluorine atoms enhances the acidity of the carboxyl groups, influencing the electronic properties and stability of resulting metal complexes.

Synthesis of Ruthenium Catalysts Bearing Chelating Carboxylate Ligands

Dicarboxylic acids are well-established as bidentate chelating ligands in organometallic chemistry, forming stable complexes with transition metals like ruthenium. nih.gov These ligands can coordinate to a metal center through their two carboxylate groups, creating a stable ring structure that influences the catalyst's activity, selectivity, and stability. In ruthenium-based systems, carboxylate ligands are known to participate in and stabilize catalytically active species. mdpi.com

While specific research detailing the use of this compound as a chelating ligand for ruthenium is not widespread, its structure is analogous to other dicarboxylic acids used in catalyst synthesis. nih.govresearchgate.net The chelation of HFGA to a ruthenium center would form a seven-membered ring. The properties of such a catalyst would be heavily influenced by the fluorinated backbone, which could enhance the catalyst's thermal stability and alter its solubility in specific solvent systems, a valuable attribute in catalyst design.

Grafting of Hoveyda-Type Catalysts on Polymeric and Silica (B1680970) Supports via HFGA Linkage

Immobilizing homogeneous catalysts like the Hoveyda-Grubbs catalyst onto solid supports is a critical strategy for improving their recyclability and reducing product contamination. mdpi.com Dicarboxylic acids can serve as effective linkers to anchor these catalysts to supports such as silica or polymers. nih.gov One carboxyl group of the acid can be used to form a covalent bond with the functionalized surface of the support (e.g., aminated silica), while the other carboxyl group coordinates to the ruthenium metal center, thus tethering the catalyst.

This compound is a prime candidate for such a linker. Its bifunctional nature allows it to bridge the catalyst and the support. The fluorinated chain offers a rigid and chemically resistant spacer, potentially improving the stability of the immobilized system and preventing leaching. This approach aims to combine the high activity and selectivity of homogeneous Hoveyda-type catalysts with the practical advantages of heterogeneous catalysis. beilstein-journals.orgcolab.wsnih.gov

Table 1: Comparison of Selected Supported Ruthenium Metathesis Catalyst Systems
Catalyst TypeSupport MaterialLinker/Immobilization StrategyKey Advantages
Hoveyda-Grubbs IISilica GelCovalent attachment via sulfonamide linkerGood recyclability, low ruthenium leaching
Shvo's CatalystSilica-coated magnetic nanoparticlesCovalent attachment via siloxy etherEasy separation using an external magnet beilstein-journals.org
Grubbs IIPolystyrene resinIncorporation into polymer backboneHigh loading capacity, suitable for batch processes
Hypothetical Hoveyda-TypeSilica or PolymerThis compound linkerPotential for high thermal/chemical stability

Applications in Solid Acid Catalysis and Related Systems

Solid acid catalysts are crucial in green chemistry, replacing corrosive and difficult-to-recycle liquid acids. researchgate.netrsc.org Materials like zirconia (ZrO₂) become highly acidic, even superacidic, when modified with anionic groups such as sulfate. researchgate.net These modified oxides are effective catalysts for a variety of organic reactions. The preparation often involves treating zirconium hydroxide (B78521) with a strong acid, followed by calcination. luxfermeltechnologies.com

The use of fluorinated compounds to enhance the acidity of metal oxides is a known strategy. For instance, treating zirconia with trifluoroacetic acid has been shown to generate Brønsted acid sites due to the strong inductive effect of fluorine. researchgate.net Although specific studies employing this compound for zirconia modification are not prominent, its properties as a strong, fluorinated dicarboxylic acid suggest its potential in this area. Treating a support like zirconium hydroxide with HFGA could introduce tethered fluorinated carboxylate groups, which upon thermal treatment, could generate highly acidic sites on the zirconia surface. The bifunctional nature of HFGA might also promote cross-linking or specific surface morphologies.

Table 2: Acidity and Catalytic Performance of Various Modified Zirconia Catalysts
CatalystPromoter/ModifierAcid TypeKey Application
Sulfated Zirconia (SZ)Sulfuric AcidBrønsted and LewisAlkane isomerization, acylation researchgate.net
Tungstated Zirconia (WZ)Ammonium (B1175870) MetatungstateBrønsted and LewisAlkylation, esterification
Fluorinated ZirconiaTrifluoroacetic AcidBrønsted and LewisIsopropanol conversion researchgate.net
Molybdate-ZirconiaAmmonium HeptamolybdateMainly LewisAcylation of alcohols and phenols researchgate.net

Facilitation of Acid-Catalyzed Organic Transformations

Perfluorinated carboxylic and sulfonic acids are known to be exceptionally strong acids and can serve as highly effective catalysts for a range of organic reactions. wikipedia.org For example, Nafion, a perfluorinated sulfonic acid resin, and trifluoromethanesulfonic acid are used to catalyze reactions such as esterification, acylation, and Fries rearrangements. utwente.nlacs.org The high acidity and unique solubility profiles of these fluorinated acids often lead to higher reaction rates and selectivities compared to their non-fluorinated counterparts.

This compound, as a strong dicarboxylic acid, is expected to be an effective catalyst for similar transformations. Its acidity is significantly enhanced by the six electron-withdrawing fluorine atoms. It could potentially catalyze a variety of reactions, including:

Esterification: The reaction between carboxylic acids and alcohols.

Friedel-Crafts Acylation: The acylation of aromatic rings.

Dehydration: The removal of water, for example, in the conversion of alcohols to alkenes.

Acetal Formation: The reaction of aldehydes or ketones with alcohols.

The use of HFGA as a catalyst could offer advantages in terms of thermal stability and recovery, especially in solvent systems where its unique solubility can be exploited. Research into photoredox catalysis has also shown that perfluoroalkyl carboxylic acids can be precursors to fluoroalkyl radicals, opening up applications in C-H functionalization reactions. researchgate.netnih.gov

Research on this compound: A Review of Publicly Available a a a Scientific Literature

Despite a comprehensive search of publicly available scientific databases and literature, no specific research was found detailing the biochemical and physiological effects of this compound in the contexts of enzyme inhibition, receptor activity modulation, or in vivo inflammatory and cytokine responses.

Extensive searches were conducted to identify studies related to the following areas, as per the requested article outline:

Investigation of Enzyme Inhibition by this compound: No studies were identified that investigated the inhibitory effects of this compound on Cytochrome P450 or any other enzymes.

Research on Receptor Activity Modulation: There is no available research on the modulation of Muscarinic Acetylcholine Receptor activity or any other receptor by this compound.

In Vitro and In Vivo Biochemical and Physiological Effects Research: No published in vitro or in vivo studies were found that examined the effects of this compound on inflammation in animal models or the expression of pro-inflammatory cytokines.

The primary information available for this compound is from chemical suppliers, which confirms its chemical structure and availability for research purposes. While there is a body of research on the biological effects of other fluorinated compounds, such as hexafluoroisopropyl alcohol and perfluorooctanoic acid (PFOA), these findings cannot be extrapolated to this compound as small changes in chemical structure can lead to significantly different biological activities.

Therefore, it is not possible to provide a detailed, evidence-based article on the biochemical and physiological research contexts of this compound as outlined. The absence of published data in these specific areas indicates that research into the biological effects of this particular compound may be limited or has not been made publicly available.

Biochemical and Physiological Research Contexts of Hexafluoroglutaric Acid

Role in Drug Discovery Research as a Reagent for Novel Compound Synthesis

Hexafluoroglutaric acid serves as a versatile starting material and intermediate in the synthesis of innovative compounds for drug discovery. Its dicarboxylic acid functionality allows for a range of chemical transformations, enabling its incorporation into diverse molecular architectures, including heterocyclic systems and acyclic derivatives.

One notable area of research involves the use of this compound derivatives in the synthesis of fluorinated heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their prevalence in many approved drugs. The introduction of the fluorinated glutarate moiety can significantly influence the physicochemical and biological properties of the resulting heterocyclic systems.

For instance, research has demonstrated the utility of diethyl hexafluoroglutarate in the synthesis of novel fluorinated pyrimidine (B1678525) derivatives. Pyrimidines are a critical class of heterocycles found in a wide array of biologically active compounds, including antiviral and anticancer agents. In one synthetic approach, diethyl hexafluoroglutarate can be condensed with appropriate amidines or ureas to form the core pyrimidine ring, flanked by fluorinated carbon chains. This strategy allows for the creation of a library of novel compounds to be screened for biological activity.

A key advantage of using this compound or its derivatives is the introduction of a gem-difluoroalkyl chain, which can act as a bioisostere for other chemical groups, potentially improving the metabolic stability of the drug candidate by blocking sites of oxidative metabolism.

While specific, publicly available data on the biological activities of compounds directly synthesized from this compound in early-stage drug discovery is often proprietary, the general principles of its application can be illustrated. The following table outlines the types of novel compounds that can be synthesized using this compound and its derivatives as a key reagent.

ReagentSynthetic TransformationResulting Compound ClassPotential Therapeutic Area
This compoundAmidation with chiral aminesFluorinated diamidesEnzyme inhibitors
Diethyl hexafluoroglutarateCondensation with ureas/amidinesFluorinated pyrimidinedionesAntiviral, Anticancer
Hexafluoroglutaryl dichlorideAcylation of aromatic aminesFluorinated aromatic amidesCNS agents
Hexafluoroglutaric anhydride (B1165640)Ring-opening with nucleophilesFunctionalized fluorinated diacidsMetabolic disorders

This table is illustrative and represents potential applications of this compound in novel compound synthesis based on established chemical principles.

The research into the applications of this compound in drug discovery is ongoing, with the potential to yield new therapeutic agents with improved efficacy and safety profiles. The ability to strategically introduce fluorine-containing building blocks like this compound is a testament to the advancements in synthetic chemistry and its profound impact on the development of modern pharmaceuticals.

Analytical and Characterization Research Approaches for Hexafluoroglutaric Acid

Spectroscopic Analysis Techniques (e.g., FTIR in LCP Characterization)

Spectroscopic methods are essential for elucidating the molecular structure and functional groups of chemical compounds. Fourier-transform infrared spectroscopy (FTIR) is a powerful, non-destructive technique used for identifying chemical species and characterizing materials like Liquid Crystalline Polymers (LCPs). magtech.com.cn The absorption of infrared radiation excites molecular vibrations, producing a unique spectral fingerprint for a given molecule. ijirset.com

For Hexafluoroglutaric acid, an FTIR spectrum would exhibit characteristic absorption bands corresponding to its specific functional groups. Key expected peaks include:

O-H Stretching: A broad band typical for the hydroxyl group in the carboxylic acid dimer.

C=O Stretching: A sharp, strong absorption peak corresponding to the carbonyl group of the carboxylic acid.

C-F Stretching: Strong absorption bands in the fingerprint region, characteristic of carbon-fluorine bonds.

In the context of LCPs, FTIR is used to investigate hydrogen bonding, assess the compatibility of polymer blends, and study the orientation and structural changes of polymers under different conditions. magtech.com.cn If this compound were used as a monomer or additive in an LCP, FTIR could be employed to confirm its incorporation into the polymer structure and study its influence on the polymer's properties by tracking the characteristic peaks of its functional groups. ijirset.com

Chromatographic Methods for this compound and Related Compounds

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. libretexts.org Various chromatographic methods are employed for the analysis of this compound and other per- and polyfluoroalkyl substances (PFAS).

Gas-Liquid Partition Chromatography (GLPC), a subset of gas chromatography, separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase coated on a solid support. scispace.comcabidigitallibrary.org The separation is influenced by factors such as the volatility of the analytes and their interaction with the stationary phase. scispace.com

This technique has been historically applied to the separation and micro-estimation of volatile fatty acids. scispace.comcabidigitallibrary.org For a dicarboxylic acid like this compound, which has low volatility due to its polarity and hydrogen-bonding capabilities, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid groups into more volatile esters (e.g., methyl esters). This process reduces the polarity and allows the compound to be vaporized and transported through the GC column for separation and subsequent detection.

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the most widely used and effective technique for the determination of PFAS, including this compound, in various environmental and biological matrices. chromatographyonline.com This method offers high sensitivity and specificity, allowing for the detection of trace levels of these compounds. chromatographyonline.com Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have developed standardized LC-MS/MS methods (e.g., EPA 533, 537.1, 8327) for the analysis of numerous PFAS in drinking water and other samples. thermofisher.com

The process involves:

Chromatographic Separation: An HPLC or UHPLC system separates the target analytes from other compounds in the sample.

Ionization: The separated compounds are ionized, typically using electrospray ionization (ESI).

Mass Analysis: A mass spectrometer detects and quantifies the ionized compounds based on their mass-to-charge ratio.

In quantitative LC-MS/MS analysis, internal standards (IS) are crucial for improving the accuracy and precision of the results. cerilliant.com An IS is a compound with similar chemical and physical properties to the analyte, which is added to the sample at a known concentration before processing. cerilliant.comnih.gov It helps to correct for variations in sample preparation, injection volume, and instrument response. cerilliant.com

Stable isotope-labeled (SIL) analogs are the preferred choice for internal standards because they co-elute with the native analyte and have nearly identical chemical properties, but are distinguishable by mass spectrometry. For this compound, an isotopically labeled version (e.g., containing ¹³C) would be an ideal internal standard. In the absence of a specific SIL-IS, a structurally similar compound that is not present in the sample can be used. The use of appropriate internal standards is a key component of robust and reliable quantitative methods for PFAS analysis. chromatographyonline.com

One of the analytical challenges in PFAS analysis is the poor retention of short-chain and more polar compounds, like this compound, on traditional reversed-phase liquid chromatography columns (e.g., C18). halocolumns.com These polar analytes have limited interaction with the nonpolar stationary phase and may elute very early in the chromatogram, close to the void volume, leading to poor peak shape and unreliable quantification. halocolumns.com

To address this, researchers have explored several strategies:

Alternative Stationary Phases: The development of novel column chemistries, such as those with a positively charged surface, has shown improved retention for short-chain PFAS. halocolumns.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high percentage of organic solvent, which can enhance the retention of very polar compounds. halocolumns.com

Gradient Elution: Programmed changes in the mobile phase composition during the analytical run can help to effectively separate a wide range of PFAS with varying polarities in a single analysis. libretexts.org

These advancements in column technology and chromatographic methods are critical for the accurate and reliable quantitation of polar PFAS.

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for chemical analysis, combining the separation capabilities of GC with the detection power of MS. wustl.edu It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. wustl.eduuah.edu

While LC-MS/MS is the preferred method for ionic PFAS like this compound, GC-MS is valuable for characterizing other classes of PFAS, such as fluorotelomer alcohols (FTOHs) and sulfonamides. nih.gov For acidic compounds like this compound, derivatization is necessary to increase their volatility for GC-MS analysis. nih.gov GC coupled with high-resolution mass spectrometry (GC-HRMS) is also used for non-targeted analysis and suspect screening to identify novel or unknown PFAS in complex samples. nih.gov

Environmental Research Perspectives of Hexafluoroglutaric Acid

Classification and Categorization as a Per- and Polyfluoroalkyl Substance (PFAS)

Hexafluoroglutaric acid is classified as a per- and polyfluoroalkyl substance (PFAS). This categorization is based on established chemical definitions, such as the one provided by the Organisation for Economic Co-operation and Development (OECD). The OECD defines PFAS as fluorinated substances that contain at least one fully fluorinated methyl (–CF₃) or methylene (B1212753) (–CF₂–) carbon atom. wikipedia.org this compound, with its chemical formula C₅H₂F₆O₄, possesses a carbon chain where multiple hydrogen atoms have been replaced by fluorine atoms, specifically containing perfluorinated methylene groups. echemi.comchemeo.com This structural characteristic firmly places it within the broad family of PFAS. echemi.comnih.gov The general term PFAS encompasses a large group of synthetic organofluorine compounds that have been manufactured and used in a variety of industries around the world. wikipedia.orgitrcweb.org

Research on Environmental Fate and Transport

The environmental fate and transport of a chemical dictate its movement, transformation, and persistence in the environment. cdc.gov For this compound, specific experimental data in this area are largely absent in publicly available scientific literature. tcichemicals.comfishersci.fiewormholetime.com Understanding these processes is crucial for assessing the potential for exposure and environmental contamination. cdc.govitrcweb.org While general principles govern the behavior of PFAS compounds—such as their mobility, persistence, and bioaccumulation potential—specific data for this compound are needed for a precise assessment. itrcweb.orgny.gov

Persistence and Degradability Studies

A review of available safety and technical data sheets indicates a lack of specific studies on the persistence and degradability of this compound. tcichemicals.comfishersci.fiewormholetime.com Many perfluoroalkyl acids (PFAAs) are known for their high persistence in the environment due to the strength of the carbon-fluorine bond. itrcweb.orgny.gov However, without specific experimental data, the exact environmental half-life and degradation pathways of this compound remain undetermined.

Bioaccumulative Potential Research

There is no available data regarding the bioaccumulative potential of this compound. tcichemicals.comfishersci.fiewormholetime.com Bioaccumulation refers to the process by which chemicals accumulate in living organisms. For many PFAS, this is a significant concern. itrcweb.orgny.gov Assessment of bioaccumulative potential typically involves the determination of parameters like the octanol-water partition coefficient (log P), which has not been reported for this specific compound. chemeo.comtcichemicals.com

Mobility in Soil Investigations

Specific investigations into the mobility of this compound in soil are not documented in the available literature. tcichemicals.comfishersci.fiewormholetime.com A chemical's mobility in soil is often predicted using the soil adsorption coefficient (Koc). chemsafetypro.com Low Koc values indicate high mobility, suggesting a potential to leach into groundwater. chemsafetypro.com Without an experimentally determined Koc value for this compound, its classification within soil mobility schemes remains unknown. tcichemicals.comchemsafetypro.com Generally, the mobility of PFAS in soil is influenced by factors such as the organic carbon content of the soil, pH, and the specific chemical structure of the PFAS compound. ny.govawsjournal.org

Ecotoxicity Assessments and Environmental Impact Research

Comprehensive ecotoxicity assessments and environmental impact research specific to this compound are limited. One safety data sheet notes that the compound contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants, although this is a general statement. fishersci.fi Another source indicates no further relevant information is available regarding its aquatic toxicity. ewormholetime.com

Developmental Toxicity Screening in Vertebrate Models (e.g., Zebrafish)

A thorough review of scientific literature reveals no specific studies on the developmental toxicity of this compound using vertebrate models such as the zebrafish (Danio rerio). The zebrafish is a common and valuable model organism for screening the developmental toxicity of chemicals due to its rapid embryonic development and transparent embryos. researchgate.netmdpi.com While numerous studies have investigated the developmental effects of other PFAS compounds in zebrafish, demonstrating a range of impacts including mortality, malformations, and delayed development, similar data for this compound is not available. nih.govresearchgate.net

Theoretical and Computational Studies on Hexafluoroglutaric Acid

Molecular Modeling of Polymeric Systems Incorporating HFGA

The incorporation of Hexafluoroglutaric acid into polymeric structures, particularly liquid crystalline polymers (LCPs), has been a subject of computational investigation aimed at predicting their macroscopic properties based on their molecular architecture. These studies are crucial for the rational design of new materials with desired characteristics.

To understand the conformational behavior of polymers containing HFGA, the Metropolis Monte Carlo method, in conjunction with the Rotational Isomeric State (RIS) model, has been utilized. This computational technique allows for the simulation of polymer chains by considering the discrete rotational states of chemical bonds and their associated energies. By sampling a vast number of possible conformations, the method provides insights into the likely shapes and flexibilities of the polymer chains.

A key outcome of RIS Metropolis Monte Carlo simulations is the prediction of persistence ratios and molar stiffness, which are critical parameters for determining the potential of a polymer to exhibit liquid crystalline behavior. The persistence ratio is a measure of the chain's rigidity, indicating the extent to which the orientation of one segment of the polymer chain influences the orientation of subsequent segments. A higher persistence ratio generally correlates with a greater propensity for forming liquid crystalline phases.

For poly(ester-amide)s incorporating HFGA and other perfluoroalkyl dicarboxylic acids, computational results predicted that these systems could form thermotropic liquid crystalline polymers because the calculated persistence ratios were found to be greater than a critical value of 6.42. Furthermore, these simulations predicted that polymers containing perfluoroalkyl acids with an even number of carbon atoms would exhibit greater persistence length and molar stiffness compared to those with an odd number, such as the three-carbon spacer of HFGA.

Polymer System ComponentComputational MethodPredicted PropertyFinding
This compound (HFGA)RIS Metropolis Monte CarloPersistence Ratio> 6.42, indicating potential for liquid crystallinity
Perfluoroalkyl acids (even-numbered)RIS Metropolis Monte CarloPersistence Length & Molar StiffnessGreater than odd-numbered acids
Perfluoroalkyl acids (odd-numbered, e.g., HFGA)RIS Metropolis Monte CarloPersistence Length & Molar StiffnessLess than even-numbered acids

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

A comprehensive search of the scientific literature did not yield specific studies employing Density Functional Theory (DFT) to elucidate the reaction mechanisms of this compound. While DFT is a powerful tool for investigating reaction pathways, transition states, and activation energies, its application to the specific reactions involving HFGA has not been documented in available research. General DFT studies on other fluorinated carboxylic acids have explored degradation pathways, including decarboxylation, but direct mechanistic insights for HFGA are not presently available.

Computational Insights into Structure-Reactivity Relationships

Similarly, a detailed literature review did not reveal computational studies focused specifically on the structure-reactivity relationships of this compound. Such studies typically use computational methods to correlate a molecule's structural and electronic properties (such as bond lengths, charge distributions, and frontier molecular orbital energies) with its chemical reactivity. While research on other perfluorinated acids has provided insights into how the degree and position of fluorination affect acidity and reactivity, specific computational analyses detailing these relationships for HFGA are not currently published.

Future Research Directions for Hexafluoroglutaric Acid

Development of Novel Synthetic Methodologies and Efficient Production Routes

The efficient and scalable synthesis of hexafluoroglutaric acid is a primary hurdle that needs to be addressed to unlock its full potential. Current production methods for perfluoroalkyl carboxylic acids often involve electrochemical fluorination (ECF) or telomerization. nih.gov The ECF process, while effective, can result in a mixture of structural isomers, necessitating complex purification steps. nih.gov

Future research should focus on developing more selective and efficient synthetic routes. One promising avenue is the exploration of electrochemical C(sp3)–H fluorination. nih.govnih.gov This technique offers a direct approach to introduce fluorine atoms into a hydrocarbon backbone, potentially allowing for a more controlled synthesis of this compound from glutaric acid or its derivatives. For instance, the successful electrochemical fluorination of dimethyl glutarate to yield monofluoro dimethyl glutarate suggests that with further optimization of reaction conditions and catalysts, this method could be extended to achieve hexafluorination. researchgate.net

Furthermore, computational studies can play a pivotal role in predicting and designing novel synthetic pathways. For example, density functional theory (DFT) calculations could be employed to explore the feasibility of methods like the hydroboration/copper-catalyzed carboxylation of fluorinated alkenes to produce fluorinated carboxylic acids. semanticscholar.orgresearchgate.net Such computational explorations can help identify promising reaction conditions and catalysts, thereby guiding experimental efforts toward more efficient and sustainable production routes for this compound. The development of scalable carboxylation processes, such as those being investigated for other dicarboxylic acids like furan-2,5-dicarboxylic acid, could also provide valuable insights. mdpi.comrsc.org

Exploration of Expanded Applications in Materials Science and Engineering

This compound is recognized as a valuable fluorinated dicarboxylic acid for creating specialty polymers, coatings, and resins. polymer-books.com The incorporation of fluorine into polymers is known to impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and specific optical and dielectric characteristics. kpi.uakpi.uaresearchgate.net

Future research in this area should concentrate on the synthesis and characterization of novel polymers incorporating this compound as a monomer. This includes the preparation of fluorinated polyamides and polyesters. The introduction of this compound into the polymer backbone could lead to materials with improved solubility in organic solvents, high thermal stability, and excellent optical transparency. tandfonline.comtandfonline.commdpi.com For instance, research on other fluorinated polyamides has demonstrated that the presence of fluorine can lead to amorphous polymers with high glass transition temperatures and good film-forming properties. tandfonline.com

The unique structure of this compound, with its perfluorinated three-carbon chain, may also lead to interesting self-assembly behaviors. Studies on other fluorinated dicarboxylic acids have shown that fluorination can enhance the ability of the carboxylic acid to act as a hydrogen bond donor in the formation of bimolecular networks. lincoln.ac.uknih.gov This property could be exploited in the design of novel supramolecular materials and functional coatings. Furthermore, the impact of the polymer backbone chemistry on the physicochemical properties and interactions of the resulting materials, such as in amino-acid-derived zwitterionic polymers or citric acid-based solid dispersions, could be a fruitful area of investigation. nih.govmdpi.com

PropertyPotential Impact of this compound Incorporation
Thermal Stability Increased due to the high strength of the C-F bond.
Chemical Resistance Enhanced protection against harsh chemical environments.
Solubility Potentially improved solubility in specific organic solvents.
Optical Properties High transparency and low refractive index.
Dielectric Constant Lower dielectric constant, beneficial for microelectronics.

Advanced Mechanistic and Computational Studies to Elucidate Complex Reactivity

A fundamental understanding of the reactivity of this compound is crucial for its effective utilization in synthesis and materials science. Advanced mechanistic and computational studies can provide deep insights into its electronic structure and reaction pathways.

Future computational research could employ density functional theory (DFT) and other quantum chemical methods to investigate various aspects of this compound's reactivity. For example, computational analysis can be used to study transition states, intermediates, and reaction pathways for various chemical transformations. nih.govmontclair.edu One area of interest is the strain energy of the molecule. For instance, computational studies on halogenated cubane-1,4-dicarboxylic acids have shown that the hexafluorinated derivative is the most strained compound, which could have implications for its reactivity. acs.org

Furthermore, computational chemistry can be used to predict the outcomes of reactions and guide the design of new synthetic methodologies. For example, DFT calculations could be used to explore the feasibility of novel carboxylation reactions involving fluorinated precursors to synthesize this compound. researchgate.net Understanding the electronic effects of the fluorine atoms on the carboxylic acid groups is also essential for predicting its behavior in polymerization reactions and its interactions with other molecules.

Further Investigation of Biochemical and Physiological Effects and Interactions

The potential biochemical and physiological effects of this compound are an important area for future research, particularly given the widespread presence of other per- and polyfluoroalkyl substances (PFAS) in the environment. The general trend observed for perfluoroalkyl carboxylic acids (PFCAs) is that toxicity and bioaccumulation potential decrease with shorter carbon chain lengths. industrialchemicals.gov.aunih.govresearchgate.net As a short-chain dicarboxylic acid, this compound is expected to be less toxic than its longer-chain counterparts like perfluorooctanoic acid (PFOA). frontiersin.orgnih.govintegral-corp.cominchem.org

However, specific toxicological data for this compound is currently lacking. Future studies should aim to fill this knowledge gap by conducting in vitro and in vivo toxicological assessments. These studies should investigate a range of endpoints, including hepatotoxicity, immunotoxicity, and neurotoxicity, which have been associated with exposure to other PFAS. nih.govhealthvermont.gov Research on the effects of short-chain PFAS on human cytochrome P450 (CYP450) enzymes could also provide insights into potential metabolic disruptions. nih.gov

Q & A

Q. What are the key physical and chemical properties of hexafluoroglutaric acid, and how are they experimentally determined?

this compound (HOOC(CF₂)₃COOH) is characterized by its molecular weight (240.06 g/mol), melting point (92–97°C), and boiling point (134–138°C at 3 mmHg) . To confirm purity and identity, researchers should employ:

  • Melting point analysis using differential scanning calorimetry (DSC).
  • Spectroscopic techniques :
  • ¹⁹F NMR to verify fluorinated backbone integrity (δ -70 to -80 ppm for CF₂ groups).
  • FTIR to identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹).
    • Elemental analysis to validate empirical composition .

Q. What methodologies are recommended for synthesizing and purifying this compound?

Synthesis typically involves fluorination of glutaric acid derivatives using sulfur tetrafluoride (SF₄) or electrochemical fluorination. Key steps include:

  • Reaction optimization : Maintain anhydrous conditions to prevent hydrolysis.
  • Purification : Recrystallization from non-polar solvents (e.g., hexane) or vacuum distillation under reduced pressure (3 mmHg).
  • Purity validation : Monitor via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection at 210 nm .

Q. How should researchers handle this compound safely in laboratory settings?

The compound is corrosive (H314 hazard code) and requires:

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent moisture absorption .

Advanced Research Questions

Q. How does this compound influence reaction kinetics and selectivity in catalytic systems?

In alkene oxidation, this compound acts as a ditopic carboxylic acid additive, reducing lag periods in manganese-catalyzed reactions. For example:

  • Cis-dihydroxylation vs. epoxidation : At 0°C, it shortens lag phases to 30 minutes (vs. 60–90 minutes for trichloroacetic acid), favoring cis-diol/epoxide ratios of ~2.
  • Mechanistic insight : Fluorine’s electron-withdrawing effects enhance proton transfer efficiency, accelerating catalytic cycles.
  • Analytical methods : Quantify products via GC-MS or HPLC with chiral columns to resolve stereoisomers .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

Discrepancies in catalytic performance (e.g., lag times, selectivity) may arise from:

  • Impurity profiles : Trace water or residual solvents can deactivate catalysts. Use Karl Fischer titration to verify anhydrous conditions.
  • Concentration effects : Optimize additive-to-catalyst molar ratios (e.g., 1:1 to 1:5) via systematic titration experiments.
  • Cross-validation : Reproduce results under inert atmospheres (N₂/Ar) and compare with literature protocols .

Q. How can computational modeling complement experimental studies of this compound’s reactivity?

Density functional theory (DFT) calculations can:

  • Predict acid dissociation constants (pKa) for fluorinated carboxylic groups, which are lower (~1.5–2.0) than non-fluorinated analogs.
  • Simulate transition states in catalytic cycles to explain selectivity trends (e.g., steric effects from CF₂ groups).
  • Guide solvent selection by calculating solvation free energies in polar aprotic media (e.g., acetonitrile) .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • X-ray crystallography : Resolve crystal structures of metal complexes (e.g., Mn²⁺ salts) to study coordination geometry.
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C under nitrogen.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M-H]⁻ at m/z 239.05) and fragmentation patterns .

Q. How can researchers ensure reproducibility in catalytic studies using this compound?

  • Standardize protocols : Document reaction parameters (temperature, stirring rate, catalyst aging).
  • Control experiments : Compare results with alternative additives (e.g., trifluoroacetic acid) to isolate fluorine-specific effects.
  • Data reporting : Include raw chromatograms, NMR spectra, and crystallographic data in supplementary materials for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.